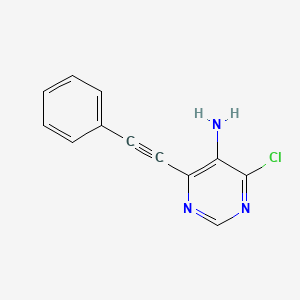

4-Chloro-6-(phenylethynyl)pyrimidin-5-amine

CAS No.: 875340-49-1

Cat. No.: VC3302577

Molecular Formula: C12H8ClN3

Molecular Weight: 229.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 875340-49-1 |

|---|---|

| Molecular Formula | C12H8ClN3 |

| Molecular Weight | 229.66 g/mol |

| IUPAC Name | 4-chloro-6-(2-phenylethynyl)pyrimidin-5-amine |

| Standard InChI | InChI=1S/C12H8ClN3/c13-12-11(14)10(15-8-16-12)7-6-9-4-2-1-3-5-9/h1-5,8H,14H2 |

| Standard InChI Key | VILNIQNGIVLUPS-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C#CC2=C(C(=NC=N2)Cl)N |

| Canonical SMILES | C1=CC=C(C=C1)C#CC2=C(C(=NC=N2)Cl)N |

Introduction

4-Chloro-6-(phenylethynyl)pyrimidin-5-amine is a heterocyclic organic compound belonging to the pyrimidine family. It features a chloro substituent at the 4-position, a phenylethynyl group at the 6-position, and an amino group at the 5-position. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways .

Synthesis

The synthesis of 4-chloro-6-(phenylethynyl)pyrimidin-5-amine typically involves several key steps, starting from 5-amino-4,6-dichloropyrimidine and phenylacetylene. This process highlights the compound's versatility in synthetic organic chemistry .

Biological Activity and Potential Applications

Preliminary studies suggest that 4-chloro-6-(phenylethynyl)pyrimidin-5-amine may inhibit certain kinases or other proteins involved in signal transduction pathways, leading to potential therapeutic effects in diseases like cancer or inflammation. Its interaction with specific biological targets, such as enzymes or receptors within cellular pathways, is a key aspect of its mechanism of action.

Potential Therapeutic Areas:

-

Cancer: Inhibiting kinases involved in cancer cell proliferation.

-

Inflammation: Modulating inflammatory pathways by interacting with specific receptors or enzymes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume